Cas no 1809837-97-5 (1H-Pyrazole, 1-[(3R)-tetrahydro-3-furanyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
![1H-Pyrazole, 1-[(3R)-tetrahydro-3-furanyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- structure](https://ja.kuujia.com/scimg/cas/1809837-97-5x500.png)
1H-Pyrazole, 1-[(3R)-tetrahydro-3-furanyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole, 1-[(3R)-tetrahydro-3-furanyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- (R)-1-(tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
- インチ: 1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)11-5-6-17-9-11/h7-8,11H,5-6,9H2,1-4H3/t11-/m1/s1
- InChIKey: FVBWLIPNYGDMCQ-LLVKDONJSA-N
- SMILES: N1([C@@H]2CCOC2)C=C(B2OC(C)(C)C(C)(C)O2)C=N1
1H-Pyrazole, 1-[(3R)-tetrahydro-3-furanyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33336606-0.25g |
1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1809837-97-5 | 95.0% | 0.25g |
$347.0 | 2025-03-18 | |
Enamine | EN300-33336606-0.1g |
1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1809837-97-5 | 95.0% | 0.1g |
$241.0 | 2025-03-18 | |
Enamine | EN300-33336606-1.0g |
1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1809837-97-5 | 95.0% | 1.0g |
$699.0 | 2025-03-18 | |
Enamine | EN300-33336606-10g |
1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1809837-97-5 | 95% | 10g |
$3007.0 | 2023-09-04 | |
1PlusChem | 1P020KMP-100mg |
1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1809837-97-5 | 95% | 100mg |
$350.00 | 2024-06-18 | |
1PlusChem | 1P020KMP-2.5g |
1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1809837-97-5 | 95% | 2.5g |
$1756.00 | 2024-06-18 | |
Aaron | AR020KV1-2.5g |
1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1809837-97-5 | 95% | 2.5g |
$1909.00 | 2023-12-15 | |
Aaron | AR020KV1-500mg |
1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1809837-97-5 | 95% | 500mg |
$776.00 | 2023-12-15 | |
1PlusChem | 1P020KMP-10g |
1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1809837-97-5 | 95% | 10g |
$3779.00 | 2024-06-18 | |
Enamine | EN300-33336606-5.0g |
1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1809837-97-5 | 95.0% | 5.0g |
$2028.0 | 2025-03-18 |
1H-Pyrazole, 1-[(3R)-tetrahydro-3-furanyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
1H-Pyrazole, 1-[(3R)-tetrahydro-3-furanyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-に関する追加情報
Comprehensive Analysis of 1H-Pyrazole, 1-[(3R)-tetrahydro-3-furanyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS No. 1809837-97-5)
The compound 1H-Pyrazole, 1-[(3R)-tetrahydro-3-furanyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS No. 1809837-97-5) is a highly specialized boron-containing heterocycle that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, featuring a pyrazole core substituted with a tetrahydrofuran ring and a dioxaborolane group, makes it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern organic synthesis.
Recent trends in drug discovery highlight the growing demand for boronic acid derivatives due to their role in creating biologically active molecules. The 1H-Pyrazole scaffold, in particular, is a privileged structure in medicinal chemistry, often found in kinase inhibitors and anti-inflammatory agents. The incorporation of the dioxaborolane moiety enhances the compound's stability and reactivity, making it invaluable for proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation strategies.
From a materials science perspective, this compound's boron-rich architecture opens doors to applications in organic electronics and photovoltaic materials. Researchers are exploring its potential in OLEDs and perovskite solar cells, where boron's electron-deficient nature can tune charge transport properties. The tetrahydrofuran segment further contributes to solubility, addressing a common challenge in conjugated polymer design.
Synthetic accessibility is another key advantage. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group serves as a protected boronic acid, enabling straightforward purification and handling compared to free boronic acids. This attribute aligns with the pharmaceutical industry's push for greener synthetic routes and atom-efficient methodologies.
Quality control of CAS No. 1809837-97-5 requires rigorous HPLC and NMR characterization due to the sensitivity of boron-containing compounds to hydrolysis. Storage recommendations typically include anhydrous conditions and inert atmosphere to preserve the integrity of the dioxaborolane ring. These protocols reflect broader industry concerns about compound stability in high-throughput screening environments.
The compound's chiral center at the tetrahydrofuran position introduces stereochemical considerations critical for enantioselective synthesis. This feature resonates with current FDA emphasis on chiral drug development, where the (3R)-configuration could influence biological activity through three-dimensional molecular interactions.
Patent landscapes reveal increasing filings around pyrazole-boronate hybrids, particularly for cancer therapeutics and neurodegenerative disease targets. The 1809837-97-5 structure appears in several structure-activity relationship studies investigating allosteric modulation of protein targets.
Environmental considerations are addressed through the compound's potential for biodegradable linker applications in sustainable chemistry. The tetrahydrofuran ring's oxygen atom provides a potential site for enzymatic cleavage, a property leveraged in prodrug design strategies gaining traction in precision medicine.
Thermodynamic studies of 1-[(3R)-tetrahydro-3-furanyl]-4-(dioxaborolan-2-yl)-1H-pyrazole demonstrate favorable crystallization properties, important for polymorph control in formulation development. These characteristics align with Quality by Design (QbD) principles driving modern pharmaceutical manufacturing.
Emerging analytical techniques like cryo-EM and microED are being employed to study the compound's interactions with biological targets at atomic resolution. Such approaches address the scientific community's demand for high-resolution structural data in rational drug design.
1809837-97-5 (1H-Pyrazole, 1-[(3R)-tetrahydro-3-furanyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-) Related Products
- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)
- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)
- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 694514-97-1(4-(4-Azepan-1-ylphenyl)amino-4-oxobutanoic acid)
- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)
- 1491811-29-0(Methyl 4-(aminomethyl)piperidine-4-carboxylate)
- 131570-57-5(Boc-D-Dab(Fmoc)-OH)
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)
- 1207054-99-6(1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea)
- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)




